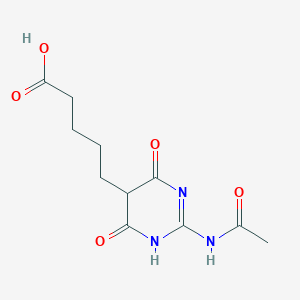
5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid is a complex organic compound with the molecular formula C11H15N3O5 and a molecular weight of 269.259 g/mol . This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with acetamido and dioxo groups, and a pentanoic acid chain. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of an acetamido-substituted pyrimidine derivative with a pentanoic acid derivative under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the acetamido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido and dioxo groups play a crucial role in binding to enzymes and receptors, modulating their activity . The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their function and affecting various biochemical pathways .
Comparison with Similar Compounds
5-(2-Acetamido-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)pentanoic acid can be compared with other similar compounds, such as:
5-Acetamido-6-formylamino-3-methyluracil: This compound has a similar pyrimidine ring structure but differs in the substituents attached to the ring.
4-Acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: This compound has an acetamido group but a different core structure, leading to different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
CAS No. |
882863-85-6 |
|---|---|
Molecular Formula |
C11H15N3O5 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-(2-acetamido-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid |
InChI |
InChI=1S/C11H15N3O5/c1-6(15)12-11-13-9(18)7(10(19)14-11)4-2-3-5-8(16)17/h7H,2-5H2,1H3,(H,16,17)(H2,12,13,14,15,18,19) |
InChI Key |
PKEQSGHRSSSKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(C(=O)N1)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


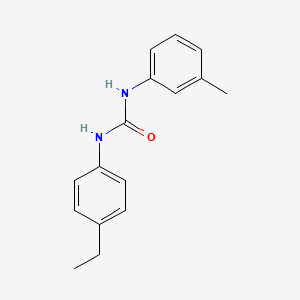
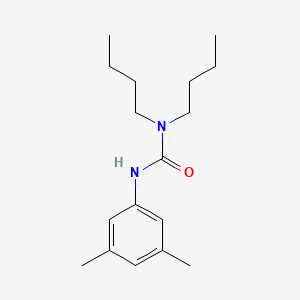
![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
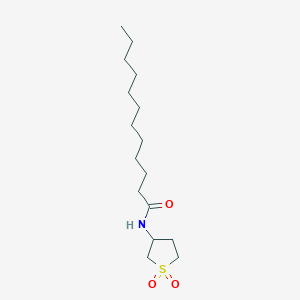
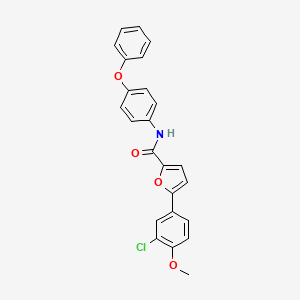


![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
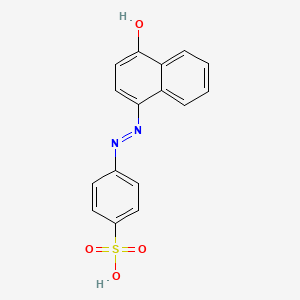
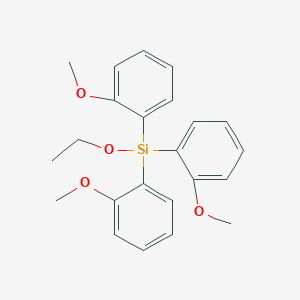
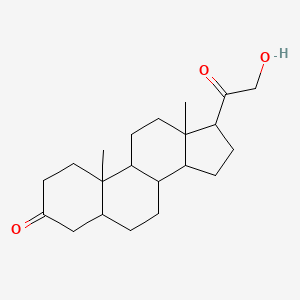
![4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid](/img/structure/B15076331.png)

